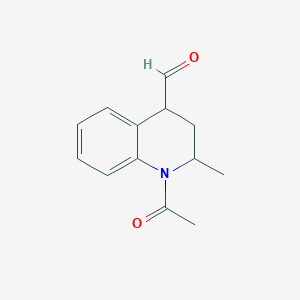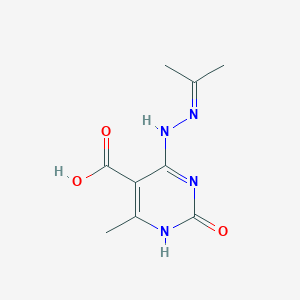
4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-3-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-(cyclopropylmethoxy)aniline typically involves the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Substitution reaction: The cyclopropylmethyl chloride is then reacted with 4-tert-butylaniline in the presence of a base, such as potassium carbonate, to form 4-tert-butyl-3-(cyclopropylmethoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-tert-butyl-3-(cyclopropylmethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitroanilines, sulfonanilines, or halogenated anilines.
科学的研究の応用
4-tert-butyl-3-(cyclopropylmethoxy)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-tert-butyl-3-(cyclopropylmethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
4-tert-butylaniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
3-(cyclopropylmethoxy)aniline: Lacks the tert-butyl group, affecting its hydrophobicity and reactivity.
4-tert-butyl-3-methoxyaniline: Contains a methoxy group instead of a cyclopropylmethoxy group, influencing its electronic properties.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
4-tert-butyl-3-(cyclopropylmethoxy)aniline |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-7-6-11(15)8-13(12)16-9-10-4-5-10/h6-8,10H,4-5,9,15H2,1-3H3 |
InChIキー |
NEOYAKZWUAHPRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
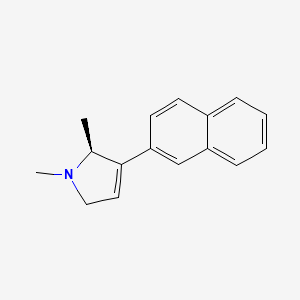
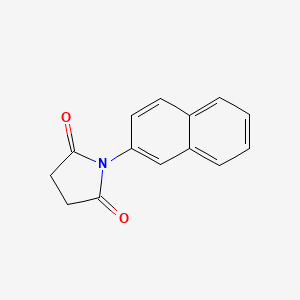

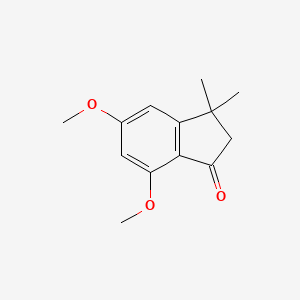
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)

